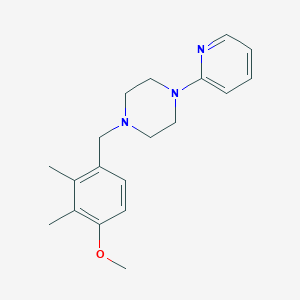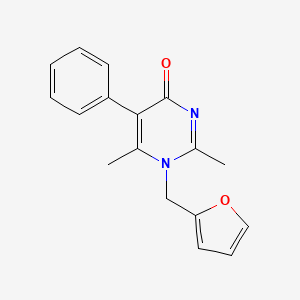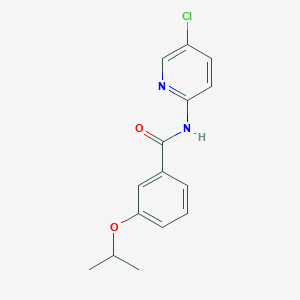![molecular formula C17H21N3O4S B5650846 10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5650846.png)
10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule featuring a benzoxazocine core, which is a bicyclic system combining a benzene ring and a seven-membered oxazocine ring. The molecule includes various functional groups such as methoxy, methylsulfonyl, and pyrimidinyl, contributing to its unique chemical properties. Similar structures have been explored for their potential in various fields, including pharmaceuticals, due to their interesting biological and chemical properties.
Synthesis Analysis
The synthesis of such complex molecules typically involves multiple steps, starting from simpler building blocks. Key steps may include the formation of the benzoxazocine core, introduction of the methoxy group, and attachment of the methylsulfonyl pyrimidinyl side chain. Advanced synthetic techniques such as ring-closing reactions, nucleophilic substitution, and sulfonation could be employed. While specific methods for this compound were not found, related syntheses suggest a multistep approach, carefully designed to protect functional groups while allowing for the sequential introduction of complex substituents (Gumus et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using techniques such as X-ray diffraction and NMR spectroscopy. These studies reveal the spatial arrangement of atoms within the molecule, crucial for understanding its reactivity and interactions. The benzoxazocine core is known for its rigid structure, influencing the overall molecular conformation and potentially its biological activity (Moser et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving this compound would likely focus on its functional groups. The methoxy group could undergo demethylation, while the methylsulfonyl group might participate in displacement reactions or serve as a directing group in aromatic substitution. The pyrimidinyl ring could engage in nucleophilic substitution or act as a ligand in coordination compounds. The presence of these groups suggests a molecule with rich chemistry, capable of undergoing a variety of transformations (Nicolaides et al., 1993).
Physical Properties Analysis
Physical properties such as melting point, solubility, and stability are influenced by the molecular structure. The specific arrangement and types of functional groups in this molecule suggest it would have distinct solubility characteristics in various solvents, which could be critical for its application in chemical syntheses or pharmaceutical formulations. Analytical techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into these properties (Dalai et al., 2006).
Chemical Properties Analysis
The chemical behavior of this compound is determined by its functional groups and molecular structure. Its reactivity can be anticipated to include electrophilic and nucleophilic sites, allowing for a variety of chemical reactions. The electronic distribution within the molecule, as influenced by the substituents, would affect its interaction with reagents, catalysts, and biological targets. Computational chemistry methods like density functional theory (DFT) can be used to predict these properties and guide further experimental investigations (Murugavel et al., 2014).
属性
IUPAC Name |
10-methoxy-5-(2-methyl-5-methylsulfonylpyrimidin-4-yl)-2,3,4,6-tetrahydro-1,5-benzoxazocine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-18-10-15(25(3,21)22)17(19-12)20-8-5-9-24-16-13(11-20)6-4-7-14(16)23-2/h4,6-7,10H,5,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFSGZNERANECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N2CCCOC3=C(C2)C=CC=C3OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methoxy-5-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2,5-dioxoimidazolidin-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5650774.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5650789.png)
![N'-((3S*,4R*)-4-isopropyl-1-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-3-pyrrolidinyl)-N,N-dimethylurea](/img/structure/B5650792.png)
![rel-(3aR,6aR)-2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5650798.png)
![2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5650807.png)
![2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650812.png)
![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5650819.png)
![7-methyl-3-phenyl-3H-pyrido[2,1-b]purin-10-ium-2-olate](/img/structure/B5650825.png)

![1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5650836.png)

![1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5650850.png)
![8-(8-chloro-2-quinolinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5650858.png)